L-Cystine disodium salt monohydrate
Description
Contextualization within Amino Acid Chemistry and Sulfur Metabolism Research
L-Cystine disodium (B8443419) salt monohydrate is intrinsically linked to the study of amino acids and the intricate pathways of sulfur metabolism. Amino acids are the fundamental building blocks of proteins, and the sulfur-containing amino acids, L-cysteine and L-methionine, are of particular interest due to the unique chemical properties of sulfur. nih.govnih.gov Sulfur's ability to donate and accept electrons allows it to form crucial bonds, such as the disulfide bonds found in cystine, which are vital for protein structure and function. nih.govnih.gov
In the realm of sulfur metabolism, L-cystine and its precursor L-cysteine are central players. The body can synthesize L-cysteine from the essential amino acid L-methionine. nih.gov However, dietary intake of cystine is also a significant source of sulfur. nih.gov The interconversion between L-cysteine and L-cystine is a key redox reaction in biological systems. wikipedia.orgwikipedia.org Research in this area often utilizes stable derivatives like L-cystine disodium salt monohydrate to probe the mechanisms of sulfur compound transport and metabolism. For instance, studies on the cystine-glutamate antiporter, a transport system that brings cystine into cells in exchange for glutamate, are crucial for understanding cellular redox balance and neuro-transmission. wikipedia.org Furthermore, investigations into sulfur metabolism are critical for understanding inflammatory responses, as macrophages have been shown to increase their uptake of cystine during inflammation to produce sulfur-containing molecules that help resolve the inflammatory state. nih.gov
Significance as a Stable Derivative of L-Cystine and L-Cysteine
One of the primary challenges in working with L-cystine and L-cysteine in research, particularly in cell culture applications, is their limited solubility and stability. evonik.com L-cystine has low solubility at neutral pH, which can lead to precipitation and limit its bioavailability in culture media. evonik.com L-cysteine, while more soluble, is unstable and can be readily oxidized. sigmaaldrich.com
This compound offers a significant advantage in this regard. Its salt form enhances its solubility in aqueous solutions, including cell culture media. chemimpex.comrpicorp.comthermofisher.com This improved solubility ensures a more consistent and available supply of cystine to cells in vitro, which is critical for studies on protein synthesis, cellular growth, and redox biology. chemimpex.com The stability of the disodium salt also makes it a more reliable reagent for long-term experiments and for the formulation of various research solutions. chemimpex.com This stability is a key reason why it is often preferred in the development of cell culture media and in protein research where maintaining a balanced redox environment is essential. chemimpex.com
Historical Development of Research on this compound
The journey of understanding L-cystine and its derivatives is a long one, rooted in the early days of biochemistry. L-cystine itself was first discovered in 1810 by William Hyde Wollaston. wikipedia.org The relationship between cystine and its monomer, cysteine, was later elucidated, with Eugen Baumann demonstrating the reduction of cystine to cysteine in 1884. wikipedia.org
The development of research specifically on this compound is more recent and is closely tied to the advancements in chemical synthesis and the increasing demands of biochemical and biotechnological research. The need for more soluble and stable forms of L-cystine for applications like cell culture and pharmaceutical formulation drove the synthesis and characterization of its salt derivatives. While specific historical milestones for the synthesis of the disodium salt monohydrate are not extensively documented in readily available literature, its emergence is a logical progression in the field. The synthesis of related compounds, such as N,N'-diacetyl-L-cystine disodium salt, has been detailed in patent literature, indicating ongoing research into cystine derivatives. google.com The commercial availability of this compound from various chemical suppliers for research purposes highlights its established role in the scientific community. spectrumchemical.comscbt.comlabdepotinc.comcalpaclab.comrpicorp.comthermofisher.comdcfinechemicals.com
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂Na₂O₅S₂ | thermofisher.comnih.gov |
| Molecular Weight | 302.3 g/mol | chemimpex.comrpicorp.comnih.gov |
| CAS Number | 199329-53-8 | scbt.comchemimpex.comrpicorp.comthermofisher.com |
| Appearance | White to off-white or slightly yellow powder | chemimpex.comrpicorp.comthermofisher.com |
| Solubility | Soluble in water | rpicorp.com |
| pH (1% solution) | 9.5 - 11.0 | rpicorp.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2/t3-,4-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPDKJXPEMKMDM-BLZBDRIDSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SSC[C@@H](C(=O)[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Na2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Bioproduction Strategies for L Cystine Disodium Salt Monohydrate and Its Precursors
Chemo-Enzymatic Synthesis Pathways of L-Cystine Derivatives
Chemo-enzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, which can be difficult to achieve with traditional chemistry alone. beilstein-journals.orgnih.gov In the context of L-Cystine derivatives, a key transformation is the reduction of L-Cystine to L-Cysteine.
Enzymatic Reduction Mechanisms of L-Cystine to L-Cysteine
The conversion of the disulfide bond in L-Cystine back to the two thiol groups of L-Cysteine is a critical reduction reaction in cellular biochemistry. youtube.com Extracellular L-Cystine is transported into the cell and subsequently reduced to L-Cysteine. researchgate.net This reduction is primarily accomplished by two main cellular systems: the thioredoxin system and the glutathione (B108866) system. nih.gov
In the glutathione-mediated pathway, L-Cystine is reduced by intracellular glutathione (GSH), often involving the formation of a mixed disulfide intermediate. nih.gov The thioredoxin system provides another powerful reducing mechanism. Thioredoxin reductase, using NADPH as a reducing equivalent, maintains thioredoxin in a reduced state, which can then directly or indirectly facilitate the reduction of L-Cystine. nih.gov This process is vital for maintaining the intracellular pool of L-Cysteine necessary for protein synthesis and the production of other essential metabolites. researchgate.net The formation of L-Cysteine from L-Cystine is technically a reduction reaction, where electrons (and protons) are added to break the disulfide bond. youtube.com
Role of Thiol-Reducing Enzymes and Cofactor Systems in L-Cystine Conversion
The enzymatic conversion of L-Cystine to L-Cysteine is dependent on a family of thiol-reducing enzymes and their associated cofactor systems that maintain the cell's reducing environment. science.govresearchgate.net
Thioredoxin Reductase (TRR): This is a key enzyme that catalyzes the reduction of the disulfide in thioredoxin (Trx). It is a central component of the thioredoxin system. nih.gov
Glutathione Reductase (GR): This enzyme is responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). nih.gov GSH is a critical cellular antioxidant and can directly reduce disulfide bonds. researchgate.net
Cofactor Systems: The primary cofactor for these reductase enzymes is Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) . nih.govwikipedia.org NADPH provides the necessary electrons for the reductases to perform their function, acting as the ultimate source of reducing power for the conversion. nih.gov The energy for regenerating NADPH is derived from central carbon metabolism, such as the pentose (B10789219) phosphate pathway. wikipedia.org
The interplay between these enzymes and the NADPH cofactor system ensures a steady supply of reduced thiols like GSH and thioredoxin, which are then available to reduce imported L-Cystine to L-Cysteine, thereby maintaining cellular homeostasis. researchgate.netnih.gov
Metabolic Engineering Approaches for Enhanced L-Cysteine Bioproduction
Fermentative production of L-Cysteine using engineered microorganisms like Escherichia coli and Corynebacterium glutamicum has become an attractive alternative to traditional extraction methods. mdpi.comnih.gov Metabolic engineering focuses on rationally modifying microbial genomes to optimize the metabolic pathways for high-yield production of the target molecule. mdpi.comresearchgate.net A successful strategy for L-Cysteine overproduction typically involves a combination of enhancing biosynthetic pathways, preventing product degradation, and facilitating its export from the cell. nih.govresearchgate.net
Genetic Manipulation for Improved Biosynthesis Pathways in Microbial Systems
The biosynthesis of L-Cysteine in microorganisms like E. coli begins with the glycolytic intermediate 3-phosphoglycerate (B1209933), which is converted to L-serine. mdpi.com L-serine is then acetylated to form O-acetyl-L-serine (OAS) by the enzyme serine O-acetyltransferase (SAT), encoded by the cysE gene. mdpi.com This step is the rate-limiting step and is subject to feedback inhibition by L-Cysteine. mdpi.comnih.gov The final step is the incorporation of sulfide (B99878) into OAS to produce L-Cysteine, catalyzed by O-acetyl-L-serine sulfhydrylase, encoded by cysK. mdpi.comresearchgate.net
Key genetic manipulations to enhance this pathway include:
Overexpression of Feedback-Resistant SAT: A crucial strategy is to use a mutated version of the cysE gene that codes for a serine O-acetyltransferase (SAT) enzyme that is no longer inhibited by L-Cysteine. nih.govgoogle.com Site-directed mutagenesis, such as replacing the methionine residue at position 256 in E. coli SAT, has proven effective in desensitizing the enzyme to feedback inhibition. nih.gov
Enhancing the Precursor Supply: Increasing the intracellular concentration of the precursor L-serine is essential. mdpi.com This is achieved by overexpressing the genes of the L-serine biosynthesis pathway, namely serA (encoding 3-phosphoglycerate dehydrogenase), serC (phosphoserine aminotransferase), and serB (phosphoserine phosphatase). nih.govacs.org Using a feedback-resistant version of serA is also a common strategy. nih.gov
Optimizing the Sulfur Assimilation Pathway: The sulfur source and its assimilation pathway impact efficiency. Using thiosulfate (B1220275) instead of sulfate (B86663) as the sulfur source is more energy-efficient, requiring less NADPH and ATP. mdpi.comresearchgate.net Overexpressing the thiosulfate transport system (cysPTWAM) can further enhance L-Cysteine production when thiosulfate is used. google.com
| Target Gene/Pathway | Modification Strategy | Organism | Purpose | Reference |
|---|---|---|---|---|
| cysE | Overexpression of feedback-inhibition insensitive mutant | E. coli, C. glutamicum | Relieve feedback inhibition by L-Cysteine, a key rate-limiting step. | mdpi.comnih.gov |
| serA, serC, serB | Overexpression | E. coli | Increase the supply of the precursor L-serine. | nih.gov |
| serA | Expression of feedback-inhibition insensitive mutant | C. glutamicum | Increase L-serine supply by relieving feedback inhibition by L-serine. | nih.gov |
| Sulfur Assimilation | Use of thiosulfate instead of sulfate as sulfur source | E. coli | Reduce energy (NADPH) consumption in the sulfur assimilation pathway. | mdpi.comresearchgate.net |
Strategies for Mitigating L-Cysteine Degradation in Fermentation
In E. coli, several enzymes have been identified with L-Cysteine degradation activity. The primary ones include:
Tryptophanase (TnaA): Encoded by the tnaA gene.
Cystathionine β-lyase (MetC): Encoded by the metC gene.
L-cysteine desulfhydrase (CdsH/YhaM): While several enzymes show this activity, deleting the major contributors is key. mdpi.com
In Corynebacterium glutamicum, the gene aecD has been identified as encoding an L-cysteine desulfhydrase, and its deletion leads to increased L-Cysteine production. nih.govresearchgate.net By deleting these genes, the intracellular stability of L-Cysteine is enhanced, allowing for greater accumulation. mdpi.comnih.gov
| Gene Knockout | Enzyme | Organism | Effect on L-Cysteine Yield | Reference |
|---|---|---|---|---|
| tnaA, sdaA | Tryptophanase, L-serine deaminase | E. coli | Increased production by preventing degradation of cysteine and its precursor serine. | nih.gov |
| metC | Cystathionine β-lyase | E. coli | Improved L-Cysteine production by preventing its degradation. | nih.gov |
| aecD | L-cysteine desulfhydrase | C. glutamicum | Reduced L-Cysteine degradation and increased yield. | nih.govresearchgate.net |
Optimization of L-Cysteine Export Systems in Engineered Microorganisms
High intracellular concentrations of L-Cysteine can be toxic to microbial cells, inhibiting growth and productivity. mdpi.com Therefore, enhancing the export of L-Cysteine out of the cell is a vital strategy. This not only alleviates toxicity but also facilitates the accumulation of the product in the fermentation medium, simplifying downstream processing. mdpi.comnih.gov
Several membrane transport proteins (efflux pumps) have been identified and engineered to improve L-Cysteine export.
YdeD: In E. coli, the ydeD gene, which encodes a membrane transporter of the major facilitator superfamily, was one of the first identified L-Cysteine exporters. Its overexpression significantly boosts L-Cysteine accumulation. nih.govnih.gov
EamB: A novel transporter, EamB, was later identified in E. coli and found to be more efficient at exporting L-Cysteine than YdeD. mdpi.com Directed evolution of EamB has led to mutants with even higher export capacity, further increasing production titers. mdpi.com
TolC: The outer membrane channel TolC has also been implicated in L-Cysteine export in E. coli. Overexpression of tolC in conjunction with other metabolic engineering strategies further enhanced L-Cysteine yields. mdpi.com
Cg2941: In C. glutamicum, the native transporter Cg2941 has been identified as an L-cysteine exporter, and its overexpression has been shown to increase production. researchgate.net
| Exporter Gene | Organism | Significance | Reference |
|---|---|---|---|
| ydeD | E. coli | Overexpression increases L-Cysteine export and accumulation in the medium. | nih.gov |
| EamB | E. coli | A more efficient exporter than YdeD; directed evolution has further improved its activity. | mdpi.com |
| tolC | E. coli | An outer membrane channel involved in L-Cysteine export; overexpression boosts yield. | mdpi.com |
| Cg2941 | C. glutamicum | A native L-Cysteine transport protein; overexpression increases production. | researchgate.net |
Novel Chemical Synthetic Routes for L-Cystine Disodium (B8443419) Salt Monohydrate
The primary route to synthesizing L-Cystine and its subsequent salts is through the oxidation of L-cysteine. This process involves the formation of a disulfide bond between two molecules of L-cysteine. The resulting L-Cystine can then be converted to its disodium salt monohydrate form in an alkaline aqueous environment.
A foundational method for this transformation utilizes hydrogen peroxide as the oxidizing agent in an aqueous solution of sodium hydroxide (B78521). In this one-pot synthesis, L-cysteine hydrochloride monohydrate is dissolved in a freshly prepared sodium hydroxide solution, which deprotonates the carboxylic acid and thiol groups, as well as neutralizes the hydrochloride. Subsequent addition of hydrogen peroxide facilitates the oxidative coupling of two L-cysteine molecules to form L-Cystine. The disodium salt precipitates from the reaction mixture and can be isolated. This straightforward approach is analogous to the chemical process used in the "setting" step of permanent hair waving, where disulfide bonds in keratin (B1170402) are reformed. acs.org
Recent innovations in this field are geared towards improving reaction efficiency, yield, and stereochemical purity through the exploration of advanced catalytic systems and reaction conditions.
Exploration of Precursor Reactivity and Reaction Kinetics
The kinetics of the oxidation of L-cysteine to L-Cystine are a key area of investigation for optimizing synthetic protocols. The reactivity of the L-cysteine precursor is significantly influenced by the pH of the reaction medium. In alkaline conditions, the thiolate anion (R-S⁻) is the dominant species, which is more nucleophilic and readily oxidized compared to the thiol group (R-SH) that predominates in acidic conditions.
Studies on the oxidation of L-cysteine using various oxidizing agents have provided valuable kinetic data. For instance, the oxidation of L-cysteine by potassium ferrate (K₂FeO₄) has been shown to be a rapid process. The reaction kinetics are first-order with respect to both the concentration of L-cysteine and potassium ferrate. The rate of this reaction is also dependent on the pH of the solution. Above a pH of approximately 8.2, the reaction rate is first-order in relation to the hydrogen ion concentration, while below this pH, the kinetics become independent of the hydrogen ion concentration. This suggests a mechanism where the protonated form of the ferrate ion is a key reacting species. researchgate.net
The following table summarizes the observed rate dependencies for the oxidation of L-cysteine with potassium ferrate:
| Reactant/Condition | Order of Reaction (pH > 8.2) | Order of Reaction (pH < 8.2) |
| [L-Cysteine] | 1 | 1 |
| [Potassium Ferrate] | 1 | 1 |
| [H⁺] | 1 | 0 |
This data is based on studies of L-cysteine oxidation and provides a model for understanding the kinetics involved in the synthesis of its derivatives.
These kinetic insights are crucial for designing industrial-scale production processes, allowing for the precise control of reaction times and conditions to maximize the yield of L-Cystine before its conversion to the disodium salt monohydrate.
Stereochemical Control in Synthesis of Disulfide Linkages
A paramount challenge in the synthesis of L-Cystine and its derivatives is the preservation of the L-stereochemistry at both α-carbon atoms. The starting material, L-cysteine, possesses a single chiral center. The formation of the disulfide bond in L-Cystine creates a molecule with two identical chiral centers. Any racemization during the synthesis would lead to the formation of undesired stereoisomers, namely D-Cystine and meso-Cystine, which can be difficult and costly to separate from the desired L-isomer.
The stereochemical outcome of the oxidation reaction is highly dependent on the chosen synthetic method. While simple oxidation with agents like hydrogen peroxide generally maintains the stereochemistry of the starting L-cysteine, the reaction conditions must be carefully controlled to prevent side reactions that could lead to racemization.
Advanced methodologies often employ catalysts that can facilitate stereospecific transformations. For example, enzymatic oxidations, often utilizing flavin-containing monooxygenases (FMOs), can offer high stereoselectivity. Studies on the oxidation of L-cysteine S-conjugates by rabbit liver microsomes, which contain FMOs, have demonstrated highly stereoselective S-oxidation. nih.gov While this research focuses on a related class of compounds, the principles of enzymatic catalysis highlight a promising avenue for achieving exquisite stereochemical control in L-Cystine synthesis.
The development of novel catalysts that can mimic the stereospecificity of enzymes while being more robust and suitable for industrial applications is an active area of research. The goal is to design systems that can efficiently catalyze the formation of the disulfide bond while ensuring that the L-configuration of the cysteine precursors is retained in the final L-Cystine disodium salt monohydrate product.
Molecular Structure, Polymorphism, and Crystallography of L Cystine Disodium Salt Monohydrate
Crystallographic Analysis of Polymorphic Forms and Hydration States
Crystallographic analysis provides the definitive, atomic-level description of a crystalline solid. Techniques such as single-crystal and powder X-ray diffraction are employed to elucidate the three-dimensional arrangement of atoms and molecules, identify different crystalline forms (polymorphs), and assess the purity of a sample.
Single-crystal X-ray diffraction is a powerful technique that determines the precise arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate the dimensions of the unit cell—the basic repeating structural unit of the crystal—and the exact coordinates of every atom.
While specific, publicly available single-crystal X-ray diffraction data for L-Cystine disodium (B8443419) salt monohydrate is limited, extensive studies have been conducted on its parent compound, L-Cystine. At physiological pH, L-Cystine crystallizes in the hexagonal system. nih.gov These studies provide critical insight into the molecular conformation and intermolecular interactions that are likely conserved in its salt forms. The crystal structure reveals that L-Cystine molecules are organized into helices, with strong hydrogen bonding and disulfide interactions defining the crystal lattice. nih.gov
The hexagonal polymorph of L-Cystine has the space group P6₁22. nih.gov Its unit cell parameters are detailed in the table below.
| Parameter | Value |
| a | 0.5422 nm |
| b | 0.5422 nm |
| c | 5.6275 nm |
| α | 90° |
| β | 90° |
| γ | 120° |
| Space Group | P6₁22 |
| Data for the hexagonal polymorph of L-Cystine. nih.gov |
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and determine their purity. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.
For L-Cystine and its derivatives, PXRD is crucial for distinguishing between different polymorphs (e.g., hexagonal and tetragonal forms of L-Cystine) and for confirming the absence of amorphous material or other crystalline impurities. nih.govsci-hub.se The pattern for a commercial sample of L-Cystine, for example, is consistent with the hexagonal polymorphic form simulated from single-crystal data. vub.ac.be By comparing the experimental PXRD pattern of a sample to reference patterns, one can confirm its identity and assess its crystalline purity. For L-Cystine disodium salt monohydrate, this technique would be essential to verify the correct hydration state and ensure the absence of the anhydrous form or other impurities.
Investigations into Crystal Growth Mechanisms and Habit Modification
The growth of crystals from solution is a complex process governed by factors at the molecular and environmental levels. Understanding these mechanisms is key to controlling crystal size and shape (habit), which has significant implications in various fields. Research into the crystal growth of L-Cystine, driven by its role in the formation of kidney stones, offers a detailed model for these processes.
Crystal growth occurs through the addition of solute molecules from a supersaturated solution onto the crystal surface. According to the terrace-ledge-kink model, this process is most favorable at "kink" sites along steps on the crystal's terraces. nih.gov The specific geometry and chemistry of these sites lead to molecular recognition, where the crystal surface preferentially binds molecules with a compatible shape and charge distribution.
For hexagonal L-Cystine crystals, growth involves the advancement of steps on the large {0001} basal faces and the slower-growing {100} side faces. nih.govacs.org The binding of L-Cystine molecules is stereoselective, driven by specific intermolecular interactions, including hydrogen bonds between amine and carboxylate groups and S---S interactions between disulfide bridges of adjacent molecules. nih.govacs.org The ability of the crystal lattice to distinguish between correctly and incorrectly oriented molecules is fundamental to the ordered growth of the crystal.
A key strategy for controlling crystallization is the use of "molecular imposters" or "tailor-made" inhibitors. These are molecules designed to be structurally similar to the solute but with modifications that disrupt the crystallization process once they bind to the crystal surface. acs.orgresearchgate.net By adsorbing onto a growth site, the inhibitor "pins" the step, preventing the addition of further solute molecules and thereby slowing or stopping crystal growth. acs.orgnih.gov This is known as the Cabrera-Vermilyea step-pinning mechanism. nih.gov
Extensive research has identified effective inhibitors for L-Cystine. L-Cystine dimethylester (L-CDME) and L-Cystine methylester (L-CME) are structural mimics that dramatically reduce the growth velocity of L-Cystine crystals. nih.gov In-situ atomic force microscopy (AFM) has shown that these molecules bind to the crystal surface and frustrate the attachment of L-Cystine, leading to a significant reduction in crystal size and yield. nih.gov
Interestingly, these inhibitors can also modify the crystal habit. L-CDME, for example, causes a gradual change from the typical hexagonal plate morphology to long, thin hexagonal needles. nih.gov L-CME produces tapered hexagonal needles. nih.gov This habit modification is a direct result of the specific binding modes of the inhibitors on different crystal faces. nih.gov
| Inhibitor | Concentration | Effect on Crystal Habit | Growth Inhibition Mechanism |
| L-Cystine Dimethylester (L-CDME) | 5 mg/L | Change from hexagonal plates to hexagonal needles. nih.gov | Binds to crystal surface, pinning steps and slowing growth. nih.gov |
| L-Cystine Methylester (L-CME) | 10 mg/L | Formation of tapered hexagonal needles. nih.gov | Binds to crystal surface, causing step roughening and slower growth. nih.gov |
| N-acetyl-L-cysteine | N/A | Inhibits growth of L-Cystine crystals. researchgate.net | Dual effect of chemical reaction and crystallization inhibition. researchgate.net |
The kinetics of crystallization are highly sensitive to environmental conditions such as solvent, pH, temperature, and the degree of supersaturation.
Supersaturation : This is the primary driving force for crystallization. Crystal growth is initiated when the concentration of a solute exceeds its equilibrium solubility (ceq). The rate of growth is generally proportional to the level of supersaturation. acs.orgnih.gov
pH : The pH of the solution can have a profound effect, primarily by altering the charge state of the solute molecules. For L-Cystine, crystallization at neutral pH (6-8) typically yields the hexagonal polymorph. nih.gov However, under more basic conditions (pH > 8), a tetragonal polymorph can form. nih.gov The presence of an inhibitor like L-CDME, which suppresses the growth of the hexagonal form, can also promote the formation of the tetragonal polymorph even at neutral pH. nih.gov
Temperature : Temperature affects both the solubility of the compound and the kinetics of molecular integration into the crystal lattice. Gradual cooling of a saturated solution is a common method to induce crystallization. nih.gov
By controlling these parameters, it is possible to influence the rate of nucleation, the speed of crystal growth, and the final crystal morphology. researchgate.net
Spectroscopic Elucidation of Conformational Dynamics and Intermolecular Interactions
Spectroscopic techniques are pivotal in understanding the three-dimensional structure and non-covalent interactions of molecules like this compound in various states. By analyzing how the molecule interacts with electromagnetic radiation, detailed information about its conformational dynamics and the nature of its intermolecular bonding can be elucidated.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and characterizing the bonding within a molecule. These methods are complementary, as FTIR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy excels in analyzing nonpolar groups. hmdb.ca
In the context of this compound, the vibrational spectra are expected to show significant differences compared to L-cysteine or L-cystine in their zwitterionic or protonated forms. The deprotonation of the carboxylic acid groups to form the disodium salt, and the presence of water of hydration, introduce distinct vibrational signatures.
Studies on L-cysteine at varying pH levels show that deprotonation leads to notable changes in the IR and Raman spectra. nih.gov For instance, the characteristic S-H stretching vibration, typically observed around 2550 cm⁻¹ in L-cysteine, is absent in L-cystine and its salts due to the formation of the disulfide (S-S) bond. researchgate.net The S-S stretching vibration in L-cystine typically appears in the Raman spectrum at approximately 470-510 cm⁻¹. rsc.orgvub.be
The formation of the disodium salt involves the conversion of the carboxylic acid groups (-COOH) into carboxylate ions (-COO⁻Na⁺). This is reflected in the FTIR spectrum by the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group, typically in the regions of 1550-1610 cm⁻¹ and 1400-1470 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the amine group are also influenced by the deprotonation and intermolecular hydrogen bonding with the water molecule. In the solid state, these interactions can lead to complex spectral features. nih.gov
The presence of water of hydration in this compound would be confirmed by a broad absorption band in the FTIR spectrum in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecule.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretching | 3200 - 3400 | FTIR, Raman |
| N-H Bending | 1580 - 1650 | FTIR | |
| Carboxylate (-COO⁻) | Asymmetric Stretching | 1550 - 1610 | FTIR |
| Symmetric Stretching | 1400 - 1470 | FTIR | |
| Disulfide (-S-S-) | S-S Stretching | 470 - 510 | Raman |
| Water of Hydration (H₂O) | O-H Stretching | 3200 - 3500 (broad) | FTIR |
| Aliphatic C-H | C-H Stretching | 2850 - 3000 | FTIR, Raman |
Note: The exact positions of the peaks can vary depending on the specific crystalline environment and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.
In an aqueous solution, the disodium salt will be fully deprotonated. Studies of L-cystine in alkaline solutions (D₂O/NaOH) provide insight into the expected NMR spectra. researchgate.net In such conditions, the chemical shifts of the protons are influenced by the electronic environment created by the negatively charged carboxylate groups.
For ¹H NMR, the spectrum of L-cystine in an alkaline solution shows distinct signals for the methine (α-CH) and methylene (B1212753) (β-CH₂) protons. researchgate.net Due to the chirality of the molecule, the two protons of the methylene group are diastereotopic and are expected to appear as separate multiplets. researchgate.net A study of cystine dissolved in a D₂O/NaOH mixture at pH 11 reported the signal for the methine proton at approximately 3.46 ppm, while the methylene protons appeared as two multiplets around 3.00 and 2.78 ppm. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carboxyl (C=O), α-carbon (α-C), and β-carbon (β-C) are sensitive to the protonation state and conformation. For L-cystine, the carboxyl carbon signal is typically observed around 172-175 ppm, the α-carbon around 52-54 ppm, and the β-carbon around 39-41 ppm. nih.govchemicalbook.com In the disodium salt, the deprotonation of the carboxyl group would likely cause a downfield shift of the carboxyl carbon signal. Studies on cysteine and cystine microspecies have shown that the chemical shifts of both ¹H and ¹³C nuclei are dependent on the pH and the protonation state of the molecule. nih.gov
The presence of sodium ions and water molecules will influence the chemical shifts through ion-dipole and hydrogen bonding interactions, providing a more complete picture of the solution-state conformation.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for L-Cystine in Alkaline Solution
| Nucleus | Position | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | α-CH | 3.46 | Triplet |
| β-CH₂ | 3.00 | Multiplet | |
| β-CH₂ | 2.78 | Multiplet | |
| ¹³C | C=O | 172 - 175 | Singlet |
| α-C | 52 - 54 | Singlet | |
| β-C | 39 - 41 | Singlet |
Note: These values are based on studies of L-cystine in alkaline D₂O and serve as an approximation for this compound in solution. The exact chemical shifts can be influenced by concentration, temperature, and solvent.
Biochemical Roles and Redox Chemistry in in Vitro Systems and Model Organisms
Elucidation of Redox Homeostasis Mechanisms in Cellular Models
In cellular models, L-cystine is a key extracellular source of intracellular L-cysteine, which is central to maintaining redox homeostasis. Cells import L-cystine, which is then reduced to two molecules of L-cysteine, directly influencing the cell's antioxidant capacity.
L-cystine is fundamental to the synthesis of glutathione (B108866) (GSH), a primary cellular antioxidant. nih.gov The availability of L-cysteine, derived from the uptake and reduction of L-cystine, is a rate-limiting step for GSH production. nih.gov Studies on HepG2 cells have shown that removing L-cystine from the culture medium leads to a time-dependent depletion of intracellular GSH. nih.gov
Research has demonstrated that L-cystine acts as an effective inducer of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which governs the expression of numerous antioxidant and detoxification genes. mdpi.com In various cell lines, including HeLa and HEK293, L-cystine treatment was found to induce a dose-dependent increase in Nrf2 protein. This activation leads to the upregulation of Nrf2 target genes, such as GCLC and GCLM, which encode the subunits of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis. mdpi.comnih.gov This mechanism provides cytoprotection by mitigating reactive oxygen species (ROS) and protecting cells from oxidant-induced apoptosis. mdpi.com
The intracellular L-cysteine pool, supported by extracellular L-cystine, is also crucial for the function of glutathione peroxidase 4 (GPX4), an enzyme that uses GSH to neutralize lipid peroxides and prevent a form of iron-dependent cell death known as ferroptosis. nih.govbiomolther.org The concentration of L-cystine in the extracellular environment can, therefore, determine cellular sensitivity to inhibitors of this pathway. nih.gov
Table 1: Influence of L-Cystine on Key Components of Antioxidant Defense Systems
| Component | Role / Interaction | Observed Effect of L-Cystine | Source(s) |
| System xc- | Transporter protein that imports extracellular L-cystine in exchange for intracellular glutamate. | Primary route for cellular uptake of L-cystine to supply L-cysteine for GSH synthesis. | nih.govbiomolther.org |
| Nrf2 | Transcription factor that regulates antioxidant response. | L-Cystine induces Nrf2 protein elevation and activation. | mdpi.com |
| GCS/GSH | GCS is the rate-limiting enzyme for the synthesis of the antioxidant Glutathione (GSH). | L-Cystine uptake leads to increased GCS expression and restoration of intracellular GSH levels. | nih.govmdpi.comnih.gov |
| GPX4 | Glutathione-dependent enzyme that repairs lipid peroxides, preventing ferroptosis. | Function is dependent on the GSH pool, which is supplied by L-cysteine derived from L-cystine. | nih.govbiomolther.org |
The sulfhydryl group of L-cysteine is essential for forming disulfide bonds, which are critical covalent linkages that stabilize the tertiary and quaternary structures of many proteins, particularly those synthesized in the endoplasmic reticulum (ER). researchgate.netnih.gov L-cystine itself does not directly participate in intracellular protein folding but serves as the extracellular precursor for the intracellular L-cysteine that does.
In the oxidizing environment of the ER, protein disulfide isomerase (PDI) catalyzes the formation and rearrangement of disulfide bonds during protein folding. nih.gov This process ensures that proteins achieve their correct, functional conformation. In vitro studies using systems with isolated microsomes (ER-derived vesicles) allow for the detailed analysis of disulfide bond formation. nih.gov These studies show that as a polypeptide chain enters the ER, its cysteine residues are oxidized to form disulfide bonds, a process critical for its structural maturation. nih.govnih.gov The production of complex, cysteine-rich proteins in heterologous expression systems like E. coli can be challenging because its cytoplasm is a reducing environment. However, the formation of disulfide bonds is recognized as crucial for stabilizing the structure of these proteins. nih.gov
Functional Contributions in Defined Cell Culture Media and Biotechnological Processes
L-cystine disodium (B8443419) salt monohydrate is a vital component of chemically defined media used in biotechnology for culturing cells, particularly for the production of therapeutic proteins like monoclonal antibodies.
L-cystine is an essential amino acid for ensuring high cell growth, viability, and productivity in cell cultures. evonik.com However, a significant technical challenge is the low solubility of free L-cystine at the neutral pH typical of most culture media. evonik.comsigmaaldrich.com This poor solubility can lead to precipitation, limiting its bioavailability and resulting in suboptimal nutrient concentrations, which hinders the development of highly concentrated feed strategies for high-density cell cultures. evonik.comevonik.com
To overcome this limitation, more soluble derivatives have been developed. These chemically defined peptides, such as N,N'-di-L-lysyl-L-cystine, are efficiently metabolized by cells to provide L-cysteine and exhibit dramatically increased solubility, enabling the formulation of stable, pH-neutral, and highly concentrated feeds that support superior cell culture performance. evonik.comevonik.com
Table 2: Comparison of L-Cystine Solubility and Advanced Alternatives
| Compound | Description | Relative Solubility Increase (vs. L-Cystine) | Benefit in Cell Culture | Source(s) |
| L-Cystine | Standard amino acid supplement. | Baseline | Low solubility at neutral pH limits media concentration. | evonik.comsigmaaldrich.comevonik.com |
| N,N'-di-L-alanyl-L-cystine | A chemically defined dipeptide of L-alanine and L-cystine. | ~30 times | Improved solubility for more stable media formulations. | evonik.com |
| N,N'-di-L-lysyl-L-cystine | A chemically defined dipeptide of L-lysine and L-cystine. | ~1000 times | High solubility allows for concentrated, pH-neutral feeds, simplifying bioprocessing. | evonik.comevonik.com |
| S-Sulfocysteine | A chemically modified form of cysteine. | Highly soluble | Enables integration into neutral pH feeds, avoiding separate alkaline feeds. | sigmaaldrich.com |
The consistent and sufficient supply of L-cystine is directly linked to the productivity of bioprocesses in bioreactors. evonik.com Inadequate levels of L-cysteine, often due to the poor solubility of its L-cystine source, can limit the rate of protein synthesis and potentially impact protein quality. By ensuring a stable supply through soluble derivatives, manufacturers can intensify fed-batch and perfusion processes, leading to higher titers of therapeutic proteins. evonik.comevonik.com
In the context of microbial fermentation, metabolic engineering strategies are employed to increase the production of L-cysteine in bioreactors. For instance, in E. coli, upscaling from shake flasks to a 15-liter fed-batch bioreactor process, combined with the overexpression of a specific export protein, increased the final L-cysteine concentration in the medium from 72 mg/L to 16 g/L. nih.gov This demonstrates a powerful biotechnological approach to ensuring high availability of this critical amino acid for various applications, including its role in protein expression. nih.gov
Metabolic Pathways and Interconversions with L-Cysteine in Microorganisms
In many microorganisms, including the industrially significant bacteria Escherichia coli and Corynebacterium glutamicum, L-cysteine is synthesized from the precursor L-serine. nih.govmdpi.com This biosynthetic pathway is a key area of focus for metabolic engineering to enhance L-cysteine production for industrial use. researchgate.netnih.gov
The conversion occurs in two main steps:
Acetylation of L-serine : L-serine O-acetyltransferase (SAT), encoded by the cysE gene, catalyzes the acetylation of L-serine to form O-acetyl-L-serine (OAS). This step is the primary point of regulation for the entire pathway, as the SAT enzyme is subject to feedback inhibition by the final product, L-cysteine. researchgate.netmdpi.com
Sulfhydration of OAS : The OAS molecule then reacts with a sulfur donor to produce L-cysteine. This step is catalyzed by O-acetyl-L-serine sulfhydrylase. The specific enzyme used (OASS-A or OASS-B) can depend on the available sulfur source, such as inorganic sulfate (B86663) or thiosulfate (B1220275). mdpi.comnih.gov
L-cystine is not directly synthesized but is formed by the spontaneous oxidation of two L-cysteine molecules in an oxygen-containing (normoxic) environment, where a disulfide bond is formed between them. researchgate.net Conversely, L-cystine can be reduced back to L-cysteine. Microorganisms also possess pathways for L-cysteine degradation, primarily through enzymes called L-cysteine desulfhydrases, and specific transport systems for exporting L-cysteine out of the cell. nih.govnih.gov For fermentative production, enhancing biosynthesis and export while weakening the degradation pathways are key strategies. nih.govnih.gov
Table 3: Key Enzymes and Genes in the Microbial L-Cysteine Biosynthetic Pathway
| Step | Enzyme | Gene (in E. coli) | Function & Regulation | Source(s) |
| 1 | L-serine O-acetyltransferase | cysE | Catalyzes the formation of O-acetyl-L-serine from L-serine. Rate-limiting step; subject to feedback inhibition by L-cysteine. | mdpi.comnih.gov |
| 2 | O-acetyl-L-serine sulfhydrylase-A | cysK | Incorporates sulfide (B99878) (from sulfate reduction) into O-acetyl-L-serine to form L-cysteine. | mdpi.com |
| 2 | O-acetyl-L-serine sulfhydrylase-B | cysM | Incorporates sulfide (from thiosulfate) into O-acetyl-L-serine to form L-cysteine. | mdpi.com |
| Degradation | L-cysteine desulfhydrases | e.g., yhaM | Degrades L-cysteine. Knocking out these genes is a strategy to increase L-cysteine yield. | nih.gov |
| Export | Efflux Proteins (RhtB family) | e.g., yfiK | Exports L-cysteine from the cell into the medium. Overexpression enhances production. | nih.gov |
Studies on Sulfur Assimilation and Metabolism in Microbial Hosts
Microorganisms have developed sophisticated pathways to assimilate sulfur, a vital element for synthesizing essential molecules like the amino acids L-cysteine and L-methionine. nih.gov L-cystine, the oxidized dimer of L-cysteine, serves as a significant sulfur source for many microbial hosts, including the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govresearchgate.net
In bacteria such as E. coli, L-cystine is a preferred source of sulfur. nih.gov These organisms possess two primary pathways for L-cysteine biosynthesis, starting from the precursor L-serine. mdpi.com These pathways can utilize either inorganic sulfate or thiosulfate. researchgate.net The assimilation of thiosulfate is often more energetically favorable than sulfate, making it an efficient route for L-cysteine production. nih.govnih.gov In the thiosulfate pathway, the enzyme O-acetyl-L-serine sulfhydrylase B (encoded by cysM) catalyzes the reaction between O-acetyl-L-serine (OAS) and thiosulfate to form S-sulfocysteine. This intermediate is then reduced to L-cysteine. mdpi.comnih.gov
The regulation of L-cysteine synthesis is tightly controlled. A key regulatory enzyme is serine acetyltransferase (SAT), encoded by the cysE gene. The activity of SAT is typically suppressed by L-cysteine through feedback inhibition, which helps maintain appropriate intracellular levels of this amino acid. mdpi.comoup.com Because of its central role, the cysE gene is a frequent target for metabolic engineering to enhance the fermentative production of L-cysteine. mdpi.comnih.govnih.gov
In the yeast Saccharomyces cerevisiae, L-cysteine biosynthesis can occur via a reverse trans-sulfuration pathway, which converts L-homocysteine to L-cysteine. researchgate.net This demonstrates the diverse strategies employed by different microbial hosts to manage sulfur metabolism.
Key Enzymes and Pathways in Microbial Sulfur Assimilation
| Organism | Pathway | Key Enzyme(s) | Precursor(s) | Product | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Thiosulfate Assimilation | O-acetyl-L-serine sulfhydrylase B (CysM) | O-acetyl-L-serine, Thiosulfate | L-cysteine | mdpi.comnih.gov |
| Escherichia coli | Sulfate Assimilation | L-cysteine synthase (CysK) | O-acetyl-L-serine, Sulfate | L-cysteine | researchgate.netnih.gov |
| Saccharomyces cerevisiae | Reverse Trans-sulfuration | Cystathionine β-synthase, Cystathionine γ-lyase | L-homocysteine, L-serine | L-cysteine | researchgate.netnih.gov |
Transport Systems and Intracellular Fate of L-Cystine in Non-Human Cells
The uptake of L-cystine from the extracellular environment is a critical first step in its metabolism. Non-human cells, particularly microbial models like E. coli, have evolved multiple transport systems to acquire this disulfide amino acid.
Escherichia coli possesses at least two primary L-cystine import systems. nih.gov These are the low-affinity transporter TcyP (a proton symporter) and the high-affinity ATP-binding cassette (ABC) transporter TcyJLN. uniprot.orgasm.orgplos.org The TcyJLN system is essential for scavenging trace amounts of L-cystine from the environment, while TcyP becomes the predominant importer when L-cystine is more abundant. asm.org The expression of both transporter systems is notably induced under conditions of sulfur scarcity, governed by the transcriptional regulator CysB. nih.gov A similar multiplicity of transporters is observed in other bacteria like Bacillus subtilis, which utilizes three different systems for L-cystine uptake. nih.gov
Once transported into the cytoplasm, L-cystine faces an immediate metabolic fate: it is rapidly reduced to two molecules of L-cysteine. asm.org This reduction is a crucial step to prevent disulfide stress, where the disulfide bonds of L-cystine could inappropriately oxidize cytoplasmic proteins. nih.gov The reduction process is largely dependent on the cell's glutathione pool. asm.org
An interesting consequence of this rapid intracellular reduction is the prevention of feedback inhibition on the transporters. asm.org Without the accumulation of intracellular L-cystine, the import process can continue unabated, potentially leading to a massive over-import and a rapid increase in the intracellular concentration of L-cysteine, which can be toxic. mdpi.comasm.org To manage this surplus, E. coli employs efflux pumps, such as the YdeD transporter, to actively export the excess L-cysteine back out of the cell. mdpi.comnih.gov
This seemingly "futile" cycle of importing L-cystine, reducing it to L-cysteine, and exporting the excess L-cysteine has been proposed to function as an L-cysteine/L-cystine shuttle system. nih.govnih.govresearchgate.net This shuttle provides reducing equivalents to the periplasm, the space between the inner and outer bacterial membranes. nih.govnih.gov By exporting L-cysteine, the cell can effectively neutralize oxidizing agents like hydrogen peroxide in the periplasm, with the resulting L-cystine being imported back into the cell for another round of reduction. plos.orgnih.gov The genes encoding the key components of this shuttle, the exporter YdeD and the importer's binding protein FliY, are highly induced by hydrogen peroxide, supporting the shuttle's role in oxidative stress tolerance. nih.govnih.gov
L-Cystine Transport Systems in E. coli
| Transporter System | Component Genes | Type | Affinity (Km) | Primary Role | Reference |
|---|---|---|---|---|---|
| TcyP | tcyP (formerly ydjN) | Symporter (H+) | ~1.1-2.0 µM | Uptake at higher L-cystine concentrations | asm.orgplos.org |
| TcyJLN | tcyJ (formerly fliY), tcyL (formerly yecS), tcyN (formerly yecC) | ABC Transporter | ~110 nM | High-affinity uptake of trace L-cystine; role in oxidative stress response | plos.orguniprot.org |
| YdeD | ydeD | Exporter | N/A | Export of excess intracellular L-cysteine | mdpi.comnih.gov |
Advanced Analytical Methodologies for L Cystine Disodium Salt Monohydrate
Chromatographic Separation and Detection Techniques
Chromatographic techniques, particularly when coupled with mass spectrometry, offer powerful tools for the analysis of L-Cystine and its derivatives, even in complex biological samples.
Development of LC-MS/MS Methods for Trace Analysis in Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantitative analysis of L-Cystine and related compounds. nih.govnih.gov The challenge in analyzing thiol-containing compounds like cysteine and its oxidized form, cystine, lies in their propensity for disulfide exchange and air oxidation during sample preparation. nih.gov To address this, derivatization techniques are often employed. One such method involves the use of monobromobimane, a thiol-specific alkylating reagent, to form stable S-bimanyl derivatives that can be readily detected by LC-MS/MS. nih.govnih.gov This approach prevents unfavorable reactions and allows for the accurate quantification of the compound as it existed in the original sample. nih.gov
The LC-MS/MS method typically utilizes a C18 reversed-phase column for separation, with a mobile phase gradient of water and acetonitrile (B52724) containing a small percentage of formic acid. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting the target analyte, even at trace levels within complex matrices like biological fluids. nih.govlabrulez.com For instance, LC-MS analysis of L-cysteine has shown a distinct peak at a retention time of 1.96 minutes, with the mass spectra confirming the molecular ion peak. juniperpublishers.com The development of such high-throughput quantitative methods is crucial for applications like monitoring the fermentative production of cysteine-containing dipeptides. nih.govnih.gov
Table 1: Exemplary LC-MS/MS Parameters for Thiol Analysis
| Parameter | Condition |
| Column | C18 (e.g., 2.1 mm × 150 mm, 1.7 µm) |
| Mobile Phase | Water-acetonitrile gradient with 0.1% (v/v) formic acid |
| Flow Rate | 0.25 ml/min |
| Ionization Mode | Electrospray Ionization (ESI), positive/negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Derivatizing Agent | Monobromobimane |
This table presents typical parameters for the LC-MS/MS analysis of thiol-containing compounds, which can be adapted for L-Cystine disodium (B8443419) salt monohydrate. nih.gov
Application of Capillary Electrophoresis-Mass Spectrometry for Metabolomic Profiling
Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful technique for the analysis of polar and charged metabolites, making it well-suited for studying L-Cystine and its metabolic pathways. nih.govscielo.br CE-MS offers rapid analysis and high separation efficiency, while MS provides sensitive and selective detection. scielo.br This combination is particularly valuable in metabolomics, where the goal is to identify and quantify a wide range of small molecules in a biological sample. nih.govnih.gov
In the context of L-Cystine, CE-MS has been used to investigate its metabolism in various organisms. nih.gov For example, studies have utilized stable-isotope-labeled L-cysteine in conjunction with capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) to trace its metabolic fate. nih.gov The high resolving power of CE allows for the separation of closely related amino acids, and the accurate mass measurements from TOFMS aid in their identification. scielo.brnih.gov The method has been successfully applied to analyze amino acids in urine, which is relevant for diagnosing and monitoring diseases like cystinuria, a genetic disorder characterized by excessive urinary excretion of L-cystine. scielo.br
Quantitative Determination of Hydration States and Purity
Ensuring the correct hydration state and purity of L-Cystine disodium salt monohydrate is essential for its quality control. Several analytical techniques are employed for this purpose.
Thermogravimetric Analysis (TGA) for Water Content
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the water content by measuring the mass loss that occurs upon heating. researchgate.net The monohydrate form is expected to lose a specific amount of weight corresponding to one molecule of water, typically in the temperature range of 100–120°C.
Advanced Titrimetric and Spectrophotometric Assays for Compound Purity
The purity of this compound can be determined using various titrimetric and spectrophotometric methods. Titration methods are commonly used to assay the compound, with a purity of ≥97.0% or ≥98.0% often specified. rpicorp.comthermofisher.com One approach involves an iodometric back-titration. moca.net.ua In this method, the cystine is oxidized by a known excess of an oxidizing agent, and the unreacted oxidant is then titrated with a standard sodium thiosulfate (B1220275) solution. moca.net.ua Another study reported a titrimetric method involving dissolving the sample in a sodium hydroxide (B78521) solution, followed by a series of reactions and titration with sodium thiosulfate. nih.gov
Spectrophotometric methods offer an alternative for quantifying L-Cystine. A simple and specific method for determining cysteine and cystine involves measuring their absorbance at a specific wavelength. nih.gov For instance, a first-order derivative UV spectrophotometric method has been developed for L-cysteine, with linearity observed in a specific concentration range. ijbpas.com Such methods can be adapted for the purity assessment of this compound.
Table 2: Purity and Water Content Specifications for this compound
| Parameter | Specification | Method |
| Assay (Purity) | ≥ 97.0% | Titration |
| Assay (Purity) | ≥ 98.0% | Titration |
| Water Content (Karl Fischer) | ≤ 8.0% | Karl Fischer Titration |
This table summarizes common quality control specifications for this compound based on supplier data. rpicorp.comthermofisher.com
Investigation of Stability Profiles in Solution and Solid State
The inherent stability of this compound is a key factor in its handling, storage, and formulation. Investigations into its stability encompass both its solid form and when it is dissolved in a solvent. These studies are essential for predicting its shelf-life and ensuring its chemical integrity throughout its lifecycle.
Influence of Ionic Strength on Solution Stability
The stability of this compound in a solution can be significantly influenced by the ionic strength of the medium. The presence of ions can affect the solubility and the rate of various degradation reactions.
The solubility of the parent compound, L-cystine, has been studied in the presence of different concentrations of sodium chloride (NaCl). researchgate.net These studies provide insights into how the disodium salt might behave under similar conditions. It has been observed that the solubility of L-cystine is affected by the concentration of NaCl in the solution. researchgate.net For this compound, which is inherently more soluble than L-cystine, the presence of additional ions can still modulate its stability. High concentrations of salt can lead to a "salting-out" effect, potentially reducing its solubility and stability in solution. Conversely, at lower concentrations, the increased ionic strength might enhance stability by shielding electrostatic interactions between molecules.
To systematically investigate the influence of ionic strength, stability studies are often conducted by preparing solutions of this compound in buffers of varying ionic strengths. These solutions are then stored under controlled conditions of temperature and light, and the concentration of the parent compound is monitored over time using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Data on the Influence of Ionic Strength on the Stability of this compound in Solution
| Ionic Strength (M) | Initial Concentration (mg/mL) | Concentration after 30 days at 25°C (mg/mL) | Degradation (%) |
| 0.01 | 10.0 | 9.8 | 2.0 |
| 0.1 | 10.0 | 9.5 | 5.0 |
| 0.5 | 10.0 | 9.1 | 9.0 |
| 1.0 | 10.0 | 8.7 | 13.0 |
This table is a hypothetical representation based on general principles of chemical stability and is for illustrative purposes only. Actual data would be required from specific experimental studies.
Degradation Pathways and By-product Identification in Controlled Environments
Forced degradation studies are intentionally performed to accelerate the degradation of a substance to understand its breakdown pathways. pharmtech.com These studies expose the compound to various stress conditions, including heat, humidity, light, and different pH levels, to identify potential degradation products and elucidate the degradation mechanisms. pharmtech.com
For this compound, potential degradation pathways could involve the cleavage of the disulfide bond, oxidation, or reactions involving the amino or carboxyl groups. The identification of by-products is crucial for ensuring the safety and purity of the final product.
One of the primary degradation pathways for compounds containing a disulfide bond, like L-Cystine, is the reduction of this bond to form two molecules of the corresponding thiol, in this case, L-Cysteine. Conversely, oxidation can lead to the formation of various sulfur-containing species. Under acidic or basic conditions, hydrolysis of the peptide-like structure can also occur.
Analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) are powerful tools for the separation and identification of these degradation products. nih.gov By comparing the chromatograms of stressed and unstressed samples, new peaks corresponding to by-products can be identified. The mass spectrometer then provides information about the molecular weight of these by-products, aiding in their structural elucidation.
Table 2: Potential Degradation By-products of this compound
| Compound Name | Chemical Formula | Potential Degradation Pathway |
| L-Cysteine | C₃H₇NO₂S | Reduction of disulfide bond |
| Cysteic Acid | C₃H₇NO₅S | Oxidation of the sulfur atom |
| Pyruvic Acid | C₃H₄O₃ | Further degradation of the carbon skeleton |
This table lists potential degradation products based on the known chemistry of L-Cystine and related compounds.
Interactions with Biological Macromolecules and Other Chemical Species
Mechanistic Studies of L-Cystine Disodium (B8443419) Salt Interactions with Proteins
L-Cystine, provided in its bioavailable and soluble form as L-Cystine disodium salt monohydrate, is fundamental to protein structure and function. etwinternational.comevonik.com Its interactions are primarily centered on its role as the oxidized counterpart to L-cysteine and its influence on the formation of disulfide bonds, which are critical for protein stability. nih.gov
The solubility of L-cystine is a critical factor in experimental and bioprocessing environments, such as cell culture, where it is an essential amino acid for protein synthesis. etwinternational.comevonik.com L-cystine itself has low solubility at neutral pH, which can lead to precipitation. evonik.com The use of its more soluble salt form, this compound, overcomes this limitation, ensuring a consistent and bioavailable supply of cystine to support cellular processes. etwinternational.comchemimpex.com
In cell culture media, providing a soluble source of cystine is crucial for maintaining cellular integrity and supporting the synthesis of proteins. chemimpex.com L-cysteine, the reduced form of L-cystine, is a building block for proteins and the rate-limiting substrate for the synthesis of glutathione (B108866), a key intracellular antioxidant. evonik.com However, L-cysteine is rapidly oxidized to L-cystine in culture media, a reaction catalyzed by trace elements like iron and copper. evonik.com If the resulting L-cystine precipitates, it becomes unavailable to the cells, which can compromise the structural integrity of newly synthesized proteins that require disulfide bonds for proper folding and stability. Therefore, the enhanced solubility of the disodium salt form directly supports the maintenance of protein structural integrity in vitro by ensuring the availability of cystine for uptake and subsequent reduction to cysteine within the cell.
Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues, creating a single cystine unit. youtube.comyoutube.com These bonds are a fundamental element in the molecular architecture of many proteins, particularly those synthesized in the endoplasmic reticulum and destined for secretion into the extracellular space. nih.govacs.orgnih.gov The formation of these bonds is an oxidation reaction that stabilizes protein structure, locking parts of the protein into a specific conformation. nih.govyoutube.com
The extracellular environment is generally more oxidizing than the intracellular environment. acs.org The L-cysteine/L-cystine (Cys/CySS) redox couple is the major thiol/disulfide redox control system in the extracellular space. plos.org The ratio of reduced cysteine to oxidized cystine helps determine the redox potential of this environment, which in turn influences the formation, reduction, and rearrangement of disulfide bonds in proteins. nih.gov By providing L-Cystine disodium salt, researchers can manipulate the extracellular concentration of cystine, thereby modulating the redox environment. plos.org This allows for the study of how changes in redox potential affect the disulfide bonding patterns and stability of extracellular proteins. nih.gov In living cells, enzymes such as protein disulfide isomerases (PDI) catalyze the formation and rearrangement of disulfide bonds, ensuring the correct pairing of cysteine residues for native protein folding. nih.govacs.org
Interactions with Thiol-Containing Compounds and Other Reducing Agents
The interaction of L-cystine with other thiol-containing molecules, most notably L-cysteine, is central to cellular and extracellular redox homeostasis. This dynamic interplay establishes a redox buffer that is critical for signaling and protecting against oxidative stress.
The reversible oxidation of two L-cysteine (Cys) molecules to form one L-cystine (CySS) molecule establishes the Cys/CySS redox couple, a primary determinant of the redox environment in plasma and other extracellular fluids. plos.orgnih.gov The equilibrium between the reduced and oxidized forms can be described by the Nernst equation, which calculates the redox potential (Eh). nih.gov
The Cys/CySS redox state is typically more oxidized than the primary intracellular thiol buffer, the glutathione/glutathione disulfide (GSH/GSSG) couple. nih.govresearchgate.net This compartmentalization is crucial, as the extracellular space is a more oxidizing environment compared to the highly reducing environment inside the cell. acs.org Upon entering a cell, L-cystine is typically reduced back to L-cysteine by reducing agents like glutathione and thioredoxin. researchgate.net
| Redox Couple | Compartment | Typical Redox Potential (Eh) | Reference |
|---|---|---|---|
| L-Cysteine/L-Cystine (Cys/CySS) | Extracellular (Plasma) | -80 mV | plos.orgnih.gov |
| L-Cysteine/L-Cystine (Cys/CySS) | Intracellular | -140 mV to -160 mV | nih.gov |
| Glutathione/Glutathione Disulfide (GSH/GSSG) | Extracellular (Plasma) | -140 mV | nih.gov |
| Glutathione/Glutathione Disulfide (GSH/GSSG) | Intracellular | -230 mV | nih.gov |
The redox potential of the Cys/CySS couple is a sensitive indicator of oxidative stress and can be modulated by the relative concentrations of cysteine and cystine. plos.orgnih.gov In laboratory settings, altering the concentrations of Cys and CySS in cell culture media allows researchers to set a specific extracellular redox potential and study its effects on cellular processes. plos.org For example, experiments have been designed where the total cystine plus cysteine concentration was held constant while the ratio was varied to achieve Eh values from -80 mV (physiological) to -46 mV (oxidized). plos.org
Such studies have demonstrated that an oxidized extracellular Cys/CySS redox potential can trigger pro-inflammatory signaling pathways. plos.orgnih.gov This modulation affects the redox state of proteins on the cell surface, which can, in turn, influence intracellular signaling cascades. nih.gov The ability to control the extracellular redox potential by adding specific amounts of L-cystine (as the soluble disodium salt) and cysteine is a valuable tool for investigating the mechanisms linking oxidative stress to cellular responses like inflammation, proliferation, and apoptosis. nih.gov The transport of cystine and cysteine into the cell via specific transporters is more critical in regulating the extracellular EhCySS than the intracellular glutathione pool. nih.gov
| Factor | Effect on EhCySS | Observation | Reference |
|---|---|---|---|
| Aging, Smoking, Obesity | Becomes more oxidized (more positive) | Associated with risk factors for cardiovascular disease. | nih.gov |
| Oral Cysteine Load (in food) | Becomes more reduced (more negative) | A meal containing sulfur amino acids causes postprandial changes in plasma EhCySS. | nih.gov |
| Inflammation | Becomes more oxidized (more positive) | Oxidized EhCys/CySS is implicated in inflammation associated with various diseases. | plos.org |
| Dietary Sulfur Amino Acid (SAA) Supplementation | Prevents oxidation | Preservation of plasma EhCySS from oxidation was associated with decreased inflammatory markers in mice. | nih.gov |
Computational Chemistry and Molecular Modeling Studies of L Cystine Disodium Salt Monohydrate
Molecular Dynamics Simulations for Crystal Hydrate (B1144303) Stability and Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For L-Cystine disodium (B8443419) salt monohydrate, MD simulations have been instrumental in understanding the stability of its hydrated crystal form and the intricate network of interactions within the crystal lattice.
Prediction of Hydrate Polymorphs and Phase Transitions
The stability of hydrate polymorphs and the transitions between different hydrated states can be investigated using molecular dynamics simulations under varying conditions of temperature and humidity. While specific MD studies on L-Cystine disodium salt monohydrate are not extensively detailed in the provided results, the methodology is well-established for similar organic molecules. For instance, studies on L-cysteine, a closely related molecule, have demonstrated the use of MD to understand phase transitions. nih.gov These transitions often involve changes in the hydrogen bonding network and the conformation of the molecule's side chains. nih.gov In the case of L-cysteine, cooling can induce a phase transition where S-H...S hydrogen bonds become more dominant than S-H...O interactions. nih.gov Such computational approaches could be applied to predict the existence of different hydrate polymorphs of this compound and the conditions under which they might interconvert. The stability of a particular hydrate is influenced by the interplay of intermolecular forces, including hydrogen bonds involving the water molecule.
Simulation of Intermolecular Interactions within Crystal Lattices
MD simulations can quantify the strength of these interactions by calculating binding free energies. researchgate.netresearchgate.net For example, simulations have shown that the dominant interactions for cystine in a protein binding site are with arginine residues. researchgate.net Similar principles apply to the crystal lattice of this compound, where interactions between the L-Cystine molecules, sodium ions, and water molecules dictate the crystal packing and stability. The simulations can model the dynamic nature of these interactions, providing a more realistic picture than static crystal structures. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide a framework for understanding the electronic structure and reactivity of molecules from first principles.
Ab Initio and DFT Studies of Bond Characteristics and Molecular Orbitals
Ab initio and DFT calculations have been employed to investigate the electronic properties of L-cystine and its constituent amino acid, L-cysteine. nih.govnih.gov These studies provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For instance, theoretical calculations have determined the S-S bond length in the L-cystine crystal to be approximately 2.047 Å. researchgate.net
DFT calculations have also been used to explore the relative energies of different conformations and polymorphs of L-cysteine. nih.gov A key structural feature influencing the stability of L-cysteine polymorphs is the dihedral angle of the C–C–S–H bond, which dictates the hydrogen bonding motif (S–H···S vs. S–H···O). nih.gov The energy barriers for rotation between these motifs have been calculated, providing a quantitative measure of their relative stability. nih.gov These computational approaches are directly applicable to studying the bond characteristics and molecular orbitals of this compound, helping to elucidate how the presence of sodium ions and water of hydration influences its electronic structure.
Table 1: Selected Calculated Properties of L-Cystine and Related Molecules
| Property | Molecule | Method | Calculated Value |
| S-S Bond Length | L-Cystine Crystal | DFT | 2.047 Å researchgate.net |
| Enthalpy of Formation (gas phase) | L-Cysteine | G3(MP2)//B3LYP | -382.6 ± 1.8 kJ/mol nih.gov |
| Enthalpy of Formation (gas phase) | L-Cystine | G3(MP2)//B3LYP | -755 ± 10 kJ/mol (estimated) nih.gov |
| Binding Energy to {100} surface | L-Cystine | COMPASS forcefield | -85.8 kcal/mol nih.gov |
Prediction of Spectroscopic Signatures and Reaction Mechanisms
Quantum chemical calculations are invaluable for predicting spectroscopic properties and elucidating reaction mechanisms at the molecular level. Theoretical calculations of infrared (IR) and Raman spectra for L-cysteine and L-cystine have been performed and compared with experimental data to aid in the characterization of these molecules. nih.govresearchgate.net Discrepancies between theoretical and experimental spectra can often be explained by intermolecular interactions in the solid state. researchgate.net
Furthermore, computational studies have been used to investigate reaction mechanisms involving cysteine. For example, DFT calculations have been used to study the reaction of cisplatin (B142131) with cysteine, confirming a strong preference for sulfur coordination. rsc.org Similarly, the mechanism of adduct formation between cysteine and sulfadiazine (B1682646) has been explored using DFT, revealing that the complex where the sulfur atom of cysteine binds to the pyrimidine (B1678525) ring is the most stable. nih.gov While specific studies on the reaction mechanisms of this compound were not found, these examples demonstrate the power of quantum chemistry to predict how this compound might react and interact with other molecules. Such calculations could predict its susceptibility to nucleophilic or electrophilic attack and identify the most likely sites of reaction.
Emerging Applications in Specialized Research Fields Non Clinical
Integration into Advanced Materials Science and Nanotechnology
The inherent characteristics of the L-cystine molecule, particularly its disulfide bridge and chiral nature, make it a valuable component in the bottom-up fabrication of novel materials and nanostructures.
L-Cystine and its derivatives serve as fundamental building blocks for creating bio-inspired materials, most notably hydrogels. The redox-responsive disulfide bond within the L-cystine structure is a key feature exploited by researchers. The chemical conversion between the thiol groups of cysteine and the disulfide bond of cystine can be used to control the viscoelastic properties and self-assembly behavior of peptide-based materials. mdpi.com
Research has demonstrated that the oxidation of cysteine's thiol groups to form disulfide bridges can induce conformational changes in peptides, for instance, from α-helical structures to β-sheets. This transition facilitates the formation of soft, injectable, and self-healing hydrogels with good cytocompatibility. mdpi.com Furthermore, poly(Cys) chains have been chemically modified to create self-assembling amphiphiles that can form materials like micelles or nanofibrous hydrogels. mdpi.com These materials are of interest for applications in tissue engineering and controlled drug delivery, where their bio-inspired design allows for dynamic responses to biological cues.
The self-assembly of molecules into well-ordered, large-scale structures is a cornerstone of nanotechnology. L-cystine and its precursor, L-cysteine, exhibit significant self-assembly capabilities. Studies have revealed that L-cysteine can self-assemble into amyloid-like nanofibrils. wikipedia.org Intriguingly, this fibril formation is now understood to be a prerequisite step that mechanistically precedes the formation of the hexagonal cystine crystals associated with the metabolic disorder cystinuria. wikipedia.org This hierarchical organization from a simple amino acid into complex supramolecular structures highlights its potential in programmed material fabrication. wikipedia.org
Investigations using techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) have also explored the self-assembly of L-cysteine molecules on inorganic surfaces, such as silver, demonstrating the formation of ordered molecular layers. nih.gov This ability to form structured assemblies is crucial for developing new bio-interfaces and functional surfaces in nanotechnology.
Table 1: Research Findings on L-Cystine in Materials Science
| Area of Research | Key Finding | Implication | Source |
|---|---|---|---|
| Bio-Inspired Hydrogels | The thiol-disulfide redox chemistry of the cysteine/cystine pair can be used to modulate the viscoelastic properties and self-assembly of peptide materials. | Enables the design of "smart" hydrogels that can respond to redox stimuli, useful for drug delivery and tissue engineering. | mdpi.com |
| Supramolecular Assembly | L-cysteine self-assembles into amyloid-like nanofibrils, which are precursors to the formation of L-cystine crystals. | Provides insight into controlling crystallization and fabricating complex, hierarchical nanostructures from simple amino acid building blocks. | wikipedia.org |
| Surface Science | L-cysteine molecules can form self-assembled, ordered layers on metallic surfaces like silver. | Potential for creating functional bio-interfaces for sensors, biocompatible coatings, and electronic devices. | nih.gov |
Use as a Chemical Reagent in Organic Synthesis and Derivatization
As a readily available, chiral amino acid, L-cystine disodium (B8443419) salt monohydrate serves as a valuable starting material or reagent in the synthesis of more complex molecules with specific biological or chemical functions.
L-cystine is a versatile scaffold for the synthesis of novel amino acid derivatives and peptidomimetics (molecules that mimic the structure and function of peptides). Its symmetric structure allows for modifications at its two identical halves. For example, researchers have successfully synthesized a series of L-cystine diamides through the amidation of Boc-protected L-cystine. researchgate.net Such derivatives are explored for their potential to interact with biological systems, for instance, as inhibitors of L-cystine crystallization. researchgate.net
The broader field of organic synthesis utilizes cysteine and its derivatives to create complex molecules. mdpi.com This includes the synthesis of cysteine-based sulphonamides, which have been investigated for their antimicrobial properties. nih.gov The ability to use L-cystine as a starting point allows chemists to incorporate the unique structural and functional properties of this sulfur-containing amino acid into new molecular frameworks, including peptide mimics known as peptoids, which offer advantages such as resistance to enzymatic degradation. mdpi.com
While L-cystine disodium salt monohydrate itself is not typically employed as a direct catalyst, its derivatives and its ability to form complexes with metals are central to its role in catalysis. The cysteine/cystine framework serves as a chiral ligand or precursor to catalytically active species.
A significant application is in asymmetric catalysis, where chiral catalysts guide a reaction to favor the formation of one enantiomer over another. Chiral ionic liquids (CILs) synthesized from L-cysteine derivatives have been shown to act as effective catalysts in asymmetric aldol (B89426) reactions, producing the desired products with high enantiomeric excess. acs.org
Furthermore, L-cystine and L-cysteine readily form complexes with a variety of metal ions, including nickel(II), cobalt(II), copper(II), and molybdenum(V). acs.orgnih.gov These metal-amino acid complexes can possess significant catalytic activity. For instance, a molybdenum(V)-cysteine complex has been shown to be catalytically active for the reduction of acetylene (B1199291). nih.gov In the field of nanozymes, which are nanomaterials that mimic enzymatic activity, L-cysteine has been studied as a modulator, capable of acting as an irreversible inhibitor for the peroxidase-like catalytic activity of certain nickel-based nanozymes. This demonstrates its role not just in promoting but also in controlling catalytic processes.
Table 2: Research Findings on L-Cystine in Organic Synthesis
| Application | Specific Example | Significance | Source |
|---|---|---|---|
| Synthesis of Derivatives | L-cystine is used as a starting material for L-cystine diamides and cysteine-based sulphonamides. | Provides a route to novel molecules with potential therapeutic or functional properties. | researchgate.netnih.gov |
| Asymmetric Catalysis | Chiral ionic liquids based on L-cysteine derivatives catalyze asymmetric aldol reactions. | Enables the stereoselective synthesis of chiral molecules, which is crucial in pharmaceutical development. | acs.org |
| Metal Complex Catalysis | Molybdenum(V)-cysteine complexes show catalytic activity in acetylene reduction. | Demonstrates the potential of L-cystine as a ligand to create catalytically active metal centers for redox reactions. | nih.gov |
| Catalysis Modulation | L-cysteine acts as an irreversible inhibitor of NiO nanozyme peroxidase-mimic activity. | Highlights the ability to control or switch off catalytic systems, which is important for developing sensors and responsive systems. |
Future Research Directions and Unaddressed Challenges in L Cystine Disodium Salt Monohydrate Research
Development of Sustainable Production Methods
The traditional method of producing L-cysteine, the precursor to L-Cystine disodium (B8443419) salt monohydrate, involves the hydrolysis of animal-derived keratin (B1170402) sources like hair and feathers. nih.govencyclopedia.pubnih.gov This process is fraught with environmental concerns, including the use of large quantities of hydrochloric acid and the generation of unpleasant odors and hazardous wastewater. nih.govencyclopedia.pub Consequently, a significant research thrust is the development of sustainable and environmentally friendly production methods.
Biotechnological approaches, particularly microbial fermentation, present a promising alternative. nih.govnih.gov Scientists are engineering microorganisms such as Escherichia coli and Corynebacterium glutamicum to produce L-cysteine from renewable feedstocks like glucose. encyclopedia.pubnih.gov These methods avoid the use of harsh chemicals and animal-derived materials, aligning with green chemistry principles. wacker.com One patented fermentation process boasts a 96% reduction in hydrochloric acid use compared to traditional extraction. wacker.com
Key challenges in fermentation include the inherent cytotoxicity of L-cysteine to the microbial hosts and the complex regulation of its biosynthetic pathways. nih.govencyclopedia.pubnih.gov To overcome these hurdles, metabolic engineering strategies are being employed to:
Enhance the biosynthesis of precursor molecules like L-serine. nih.govmdpi.com
Increase the availability of sulfur. mdpi.com
Reduce the degradation of L-cysteine. mdpi.com
Improve the efficiency of L-cysteine export from the cells. nih.govnih.govmdpi.com
Another innovative approach is the enzymatic biotransformation of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine using microorganisms. nih.govencyclopedia.pub While this method has been industrialized, it faces challenges related to low yield and high cost due to product inhibition of the enzymes. encyclopedia.pub In vitro metabolic engineering using a combination of thermophilic enzymes is also being explored to improve production yields. nih.gov
| Method | Advantages | Challenges |
|---|---|---|
| Traditional Hydrolysis | Established process. | Environmental pollution, use of harsh chemicals, reliance on animal sources. nih.govencyclopedia.pub |
| Microbial Fermentation | Sustainable, uses renewable resources, avoids animal products. nih.govnih.govwacker.com | L-cysteine toxicity to microbes, complex pathway regulation, potentially lower yields. nih.govencyclopedia.pubnih.gov |
| Enzymatic Biotransformation | Specific and controlled reaction. nih.govencyclopedia.pub | Enzyme inhibition by product, low yield, high cost. encyclopedia.pub |
| In Vitro Metabolic Engineering | Potentially higher yields by overcoming cellular toxicity. nih.gov | Enzyme stability and cost, process optimization. |
Deeper Understanding of Molecular Recognition and Crystal Engineering
The precise arrangement of molecules in a crystal, and the interactions between them, are fundamental to the properties and behavior of L-Cystine disodium salt monohydrate. Research in molecular recognition and crystal engineering aims to unravel these intricacies.
Studies on the crystal structure of L-cystine reveal a hexagonal arrangement where molecules are organized into helices. acs.orgnih.govresearchgate.net These helices are held together by a network of intermolecular interactions, including hydrogen bonds and sulfur-sulfur interactions. acs.orgnih.gov Understanding these interactions is crucial, particularly in the context of pathological crystallization, such as the formation of L-cystine kidney stones. nih.govacs.org
Researchers are investigating how "molecular imposters," or structural analogs of L-cystine, can inhibit crystal growth by binding to specific crystal faces. acs.orgnih.govnih.govacs.org This knowledge is being used to design molecules that can prevent the formation of kidney stones. nih.govacs.org Atomic force microscopy (AFM) has been a key technique in visualizing crystal growth in real-time and understanding the mechanisms of inhibition. nih.govnih.govacs.org
Future research will likely focus on:
Exploring a wider range of molecular inhibitors and their specific interactions with L-cystine crystal surfaces.
Utilizing computational modeling to predict the effectiveness of new inhibitor designs.
Investigating the influence of different solvents and ionic conditions on the crystal structure and growth of this compound.
Elucidation of Complex Biochemical Network Interactions in Model Systems
L-cysteine and its oxidized form, L-cystine, are integral to a vast network of biochemical pathways. nih.govnih.gov L-cysteine is a precursor for the synthesis of proteins, the antioxidant glutathione (B108866), and other essential biomolecules. nih.govsigmaaldrich.com The cellular concentration of L-cysteine is tightly regulated due to its potential toxicity at high levels. nih.govnih.gov
Understanding how this compound and its derivatives interact within these complex networks is a significant area of ongoing research. Studies using model organisms like Arabidopsis thaliana have been instrumental in mapping the pathways of cysteine synthesis and its regulation. nih.gov
A key focus is the role of L-cystine transport across cellular and lysosomal membranes. The transporter cystinosin, for example, is responsible for exporting cystine from lysosomes and plays a crucial role in cellular nutrient sensing. researchgate.netnih.gov Dysfunctional cystine transport is linked to the metabolic disorder cystinosis. researchgate.netnih.gov
Future research directions include:
Investigating the impact of L-cystine analogs on cellular redox balance and glutathione metabolism. nih.gov
Exploring the interplay between L-cystine uptake and other amino acid transport systems. biomolther.org
Using stable-isotope labeling and advanced mass spectrometry to trace the metabolic fate of L-cystine and its derivatives in various cell models. nih.gov
Developing more sophisticated computational models to simulate and predict the effects of altering L-cystine concentrations within biochemical networks. researchgate.net
Exploration of Novel Non-Biological Applications
While the biological roles of L-cystine are well-established, its unique chemical properties also make it a candidate for various non-biological applications. The presence of the disulfide bond and the chiral nature of the molecule open up possibilities in materials science and catalysis.
Current research is exploring the use of L-cysteine and its derivatives in:
CO2 Capture: Aqueous solutions of potassium salts of L-cysteine are being investigated for their potential to capture carbon dioxide. mdpi.com
Nanotechnology: The thiol group in cysteine can be used to functionalize nanoparticles, creating new materials with specific properties.
Catalysis: The reactive nature of the sulfur atom suggests potential applications in asymmetric catalysis.
Future research in this area will likely involve:
Synthesizing and characterizing new L-cystine-based polymers and materials.
Investigating the self-assembly properties of this compound and its derivatives to create novel nanostructures.
Developing L-cystine-based catalysts for specific chemical transformations.
Methodological Advancements in Analytical and Computational Characterization
Accurate and detailed characterization of this compound is essential for all areas of its research. Continuous advancements in analytical and computational techniques are providing deeper insights into its structure, properties, and behavior.
A variety of analytical methods are employed to study L-cystine and its derivatives:
Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule, helping to distinguish between L-cysteine and L-cystine. nih.govmyfoodresearch.comnih.govvub.beresearchgate.net Polarized spectroscopy of oriented colloids provides detailed structural information. nih.gov
X-ray Diffraction (XRD): This technique is fundamental for determining the precise three-dimensional crystal structure. nih.govresearchgate.net
Chromatographic Methods: High-performance liquid chromatography (HPLC) is used for the separation and quantification of L-cystine and its analogs. myfoodresearch.com
Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox properties of L-cysteine and L-cystine. researchgate.net
Mass Spectrometry: This is a powerful tool for identifying and quantifying metabolites in complex biological samples. nih.gov
Computational methods are also playing an increasingly important role:
Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of L-cystine in different environments, such as in solution or interacting with proteins. researchgate.net
Quantum Chemical Calculations: These methods are used to predict molecular properties and reaction mechanisms at the electronic level. researchgate.net
Future advancements are expected in:
The development of more sensitive and rapid analytical techniques for the in situ monitoring of L-cystine in biological systems.
The integration of multiple analytical techniques (e.g., hyphenated methods) to provide a more comprehensive characterization.
The refinement of computational models to more accurately predict the behavior of this compound and its interactions with other molecules.
| Technique | Application | Key Insights |
|---|---|---|
| Infrared (IR) & Raman Spectroscopy | Vibrational analysis and structural elucidation. nih.govmyfoodresearch.comnih.govvub.beresearchgate.net | Distinguishing between L-cysteine and L-cystine; identifying functional groups. |
| X-ray Diffraction (XRD) | Crystal structure determination. nih.govresearchgate.net | Precise atomic coordinates and unit cell parameters. |
| Atomic Force Microscopy (AFM) | Real-time imaging of crystal growth. nih.govnih.govacs.org | Understanding growth mechanisms and inhibition. |
| Mass Spectrometry | Metabolite identification and quantification. nih.gov | Tracing metabolic pathways and network interactions. |
| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions. researchgate.net | Predicting binding affinities and conformational changes. |
Q & A
Basic Research Questions
Q. How should L-Cystine disodium salt monohydrate be prepared and standardized for cell culture media?
- Methodology : Dissolve the compound in ultrapure water at 37°C with gentle stirring to avoid oxidation. Filter-sterilize (0.22 µm) for microbial culture applications. Standardize concentrations using UV-Vis spectrophotometry (absorbance at 250 nm, ε = 300 M⁻¹cm⁻¹) and validate via HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to confirm purity >99% . For media formulations, combine with sodium sulfite (0.2 g/L) and sodium chloride (4.0 g/L) to stabilize redox conditions .
Q. What storage conditions optimize the stability of this compound?
- Methodology : Store desiccated at -20°C in amber vials under nitrogen to prevent hygroscopicity and oxidation. Monitor degradation via FTIR (disappearance of -SH stretch at 2550 cm⁻¹) and periodic Karl Fischer titration to verify water content (<1% w/w) . Avoid repeated freeze-thaw cycles by aliquoting into single-use vials .
Q. How does the choice of salt form (e.g., disodium vs. dihydrochloride) impact solubility and experimental outcomes?
- Methodology : Compare solubility profiles in aqueous buffers (pH 2–10) using dynamic light scattering (DLS). For cell culture, disodium salts (e.g., 103.79 mg/L in DMEM) are preferred for neutral pH compatibility, while dihydrochloride forms (62.57 mg/L) may require pH adjustment . Validate via conductivity measurements and cell viability assays (e.g., MTT) to confirm biological equivalence .
Advanced Research Questions
Q. How can researchers resolve discrepancies in CAS numbers (e.g., 64704-23-0 vs. 199329-53-8) and molecular formulas for this compound?
- Methodology : Perform structural elucidation using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm the molecular formula (C₆H₁₀N₂Na₂O₄S₂·H₂O, MW 284.26). Cross-reference with X-ray crystallography (e.g., CCDC 1849000 for hydrate structures) to verify hydration states and crystallographic data . Use TGA (weight loss at 100–150°C) to quantify bound water .
Q. What analytical strategies detect trace impurities or oxidation products in this compound?
- Methodology : Employ LC-MS/MS with electrospray ionization (ESI) to identify oxidation byproducts (e.g., cysteic acid). Quantify residual solvents via GC-MS headspace analysis. Validate purity using ICP-OES for heavy metals (<10 ppm) and ion chromatography for sulfate/nitrate contaminants .
Q. How can crystallographic data address contradictions in hydration state reporting?
- Methodology : Conduct single-crystal X-ray diffraction (SC-XRD) to resolve unit cell parameters and hydrogen-bonding networks. Compare with Powder XRD patterns (e.g., ICDD database) to distinguish between anhydrous, monohydrate, or polyhydrate forms. Pair with DSC to observe endothermic peaks corresponding to water loss .
Q. What experimental designs minimize disulfide bond reduction artifacts in enzymatic assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
